molecular formula C11H13BrINO2 B13494425 tert-Butyl (2-bromo-4-iodophenyl)carbamate

tert-Butyl (2-bromo-4-iodophenyl)carbamate

Cat. No.: B13494425
M. Wt: 398.03 g/mol
InChI Key: PCCYLSSHMWNVGD-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-bromo-4-iodophenyl)carbamate: is an organic compound with the molecular formula C11H13BrINO2. It is a derivative of carbamic acid and features both bromine and iodine substituents on the phenyl ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-bromo-4-iodophenyl)carbamate typically involves the reaction of 2-bromo-4-iodoaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:

  • Dissolve 2-bromo-4-iodoaniline in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add di-tert-butyl dicarbonate to the reaction mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • Purify the product by column chromatography to obtain tert-butyl N-(2-bromo-4-iodophenyl)carbamate.

Industrial Production Methods: Industrial production of tert-butyl N-(2-bromo-4-iodophenyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-bromo-4-iodophenyl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine substituents on the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts are used in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents such as tetrahydrofuran (THF) or toluene.

Major Products Formed:

  • Substitution reactions yield various substituted phenyl carbamates.
  • Oxidation reactions produce quinones or other oxidized derivatives.
  • Reduction reactions yield amines or other reduced products.
  • Coupling reactions form biaryl compounds or other coupled products.

Scientific Research Applications

Chemistry: tert-Butyl N-(2-bromo-4-iodophenyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through various coupling and substitution reactions.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates

Industry: The compound is used in the development of agrochemicals and materials science. It is employed in the synthesis of specialty chemicals and polymers with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-bromo-4-iodophenyl)carbamate depends on its specific application. In general, the compound can interact with biological targets through its bromine and iodine substituents, which can form halogen bonds with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • tert-Butyl N-(4-bromo-2-iodophenyl)carbamate
  • tert-Butyl N-(3-bromo-5-iodophenyl)carbamate
  • tert-Butyl N-(2-chloro-4-iodophenyl)carbamate

Comparison: tert-Butyl N-(2-bromo-4-iodophenyl)carbamate is unique due to the specific positioning of the bromine and iodine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable tool in research and development.

Properties

Molecular Formula

C11H13BrINO2

Molecular Weight

398.03 g/mol

IUPAC Name

tert-butyl N-(2-bromo-4-iodophenyl)carbamate

InChI

InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15)

InChI Key

PCCYLSSHMWNVGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)Br

Origin of Product

United States

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